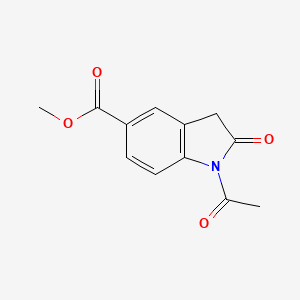

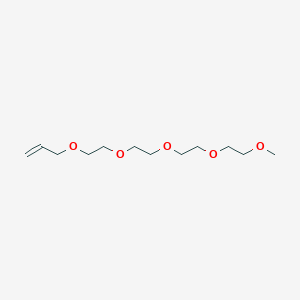

Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

Vue d'ensemble

Description

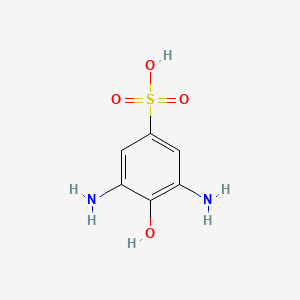

“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” is a chemical compound with the molecular formula C23H22O5 . It is extensively used in scientific research for its diverse applications, including drug delivery systems, synthesis of pharmaceuticals, and developing innovative materials.

Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” often involves reactions at the benzylic position . Protodeboronation of alkyl boronic esters using a radical approach has been reported, which could be relevant to the synthesis of this compound . Additionally, the use of diethyl ether with dichloromethane as a co-solvent has been shown to be optimal for certain transformations .Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” can be analyzed based on its molecular formula C23H22O5 . The compound contains a benzene ring, which is a key feature in its structure .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” has an average mass of 378.418 Da and a monoisotopic mass of 378.146729 Da . More detailed physical and chemical properties such as density, boiling point, and vapor pressure could not be found in the available resources.Applications De Recherche Scientifique

Reactions at the Benzylic Position

The benzyloxy group in the compound can undergo various reactions at the benzylic position . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Halogen Exchange Reactions

The compound can potentially be used in halogen exchange reactions . The presence of the benzyloxy group might influence the reactivity of the compound in these reactions .

Synthesis of Derivatives

“Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate” can serve as a precursor for the synthesis of various derivatives . These derivatives can have different properties and applications, expanding the utility of the original compound .

Antioxidants

Compounds with a structure similar to “Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate”, known as m-Aryloxy phenols, have been used as antioxidants . They can potentially prevent or slow down oxidative damage to cells .

Ultraviolet Absorbers

m-Aryloxy phenols, which share a similar structure with the compound , are also used as ultraviolet absorbers . They can absorb and dissipate UV radiation, which can protect materials from UV-induced degradation .

Flame Retardants

The compound could potentially be used as a flame retardant . m-Aryloxy phenols are known to improve the thermal stability and flame resistance of materials . This makes them useful in the production of plastics, adhesives, and coatings .

Mécanisme D'action

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Propriétés

IUPAC Name |

methyl 4-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-25-23(24)19-7-9-20(10-8-19)26-15-16-27-21-11-13-22(14-12-21)28-17-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVHQDMCBBLSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594814 | |

| Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate | |

CAS RN |

937602-33-0 | |

| Record name | Methyl 4-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)

![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)